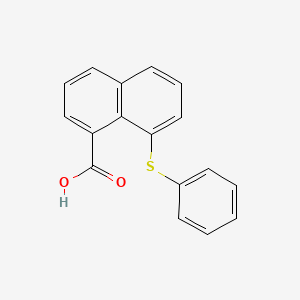![molecular formula C18H21N3O2S B14607522 4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline CAS No. 60585-70-8](/img/structure/B14607522.png)
4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline is an organic compound with the molecular formula C18H21N3O2S. This compound is characterized by its diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and its ethenesulfonyl group, which is a sulfonyl group attached to an ethene moiety. The compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline typically involves a multi-step process. One common synthetic route includes the following steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(ethenesulfonyl)phenylamine under basic conditions to form the desired diazenyl compound.
N,N-Diethylation: The final step involves the N,N-diethylation of the diazenyl compound using diethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the diazenyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as thiols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions include sulfone derivatives, amines, and substituted sulfonyl compounds.
Applications De Recherche Scientifique
4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The ethenesulfonyl group can also interact with specific molecular pathways, modulating cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline include:
4-{(E)-[4-(Phenyldiazenyl)phenyl]diazenyl}phenol: This compound has a similar diazenyl group but lacks the ethenesulfonyl group, leading to different chemical properties and applications.
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenol:
4-{(E)-[4-(Bromophenyl)diazenyl]phenol: The bromine atom in this compound introduces different electronic effects, influencing its chemical behavior and uses.
Propriétés
Numéro CAS |
60585-70-8 |
|---|---|
Formule moléculaire |
C18H21N3O2S |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
4-[(4-ethenylsulfonylphenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C18H21N3O2S/c1-4-21(5-2)17-11-7-15(8-12-17)19-20-16-9-13-18(14-10-16)24(22,23)6-3/h6-14H,3-5H2,1-2H3 |
Clé InChI |
IBCJMKWSNISUEA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


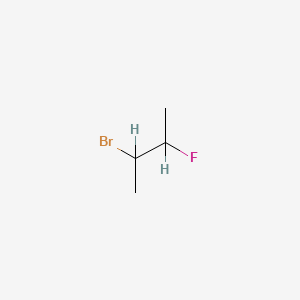
![Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14607457.png)

![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)
stannane](/img/structure/B14607483.png)
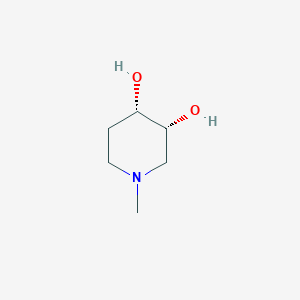
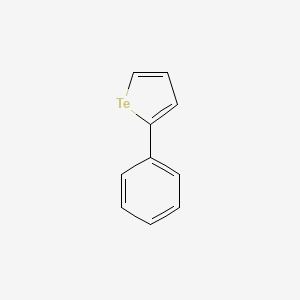

![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
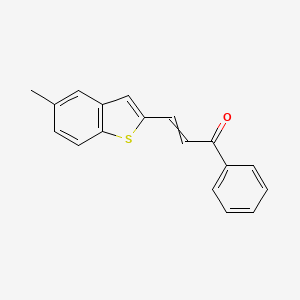
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)
